4-Aminotetrahydropyran hydrochloride
Overview
Description
4-Aminotetrahydropyran hydrochloride is an organic compound with the molecular formula C5H12ClNO. It is a derivative of tetrahydropyran, featuring an amino group at the fourth position of the tetrahydropyran ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Aminotetrahydropyran hydrochloride can be synthesized through multiple synthetic routes. One common method involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide to form 4-formamide tetrahydropyran. This intermediate is then subjected to decarboxylation using sodium hypochlorite to yield 4-aminotetrahydropyran .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 4-Aminotetrahydropyran hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxylamine derivatives .
Scientific Research Applications
4-Aminotetrahydropyran hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-aminotetrahydropyran hydrochloride involves its ability to participate in various chemical transformations. At the molecular level, it can form new chemical bonds and create complex molecular architectures. This compound interacts with specific molecular targets and pathways, contributing to the development of novel compounds with potential therapeutic applications .
Comparison with Similar Compounds
3-Aminotetrahydrofuran: Similar in structure but with a different ring system.
N-Methyltetrahydro-2H-pyran-4-amine: Features a methyl group on the nitrogen atom.
4-Aminomethyltetrahydropyran hydrochloride: Contains an additional methylene group.
Uniqueness: 4-Aminotetrahydropyran hydrochloride is unique due to its specific ring structure and the position of the amino group. This structural uniqueness allows it to participate in distinct chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceutical compounds .
Properties
IUPAC Name |
oxan-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZSCXIYGVEHOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80656948 | |
Record name | Oxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33024-60-1 | |
Record name | Tetrahydro-2H-pyran-4-amine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33024-60-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 112471 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033024601 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 33024-60-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112471 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxan-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-4-amine, tetrahydro-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Aminotetrahydropyran hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Oxan-4-amine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VE27D8V46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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